1-Morpholin-4-ylmethyl-propylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

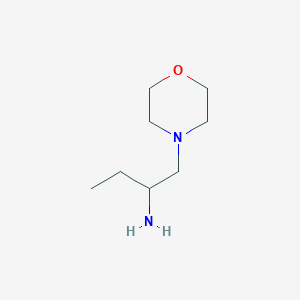

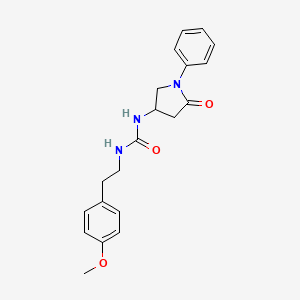

1-Morpholin-4-ylmethyl-propylamine is a chemical compound with the CAS Number: 847798-58-7 and a molecular weight of 158.24 . It has a linear formula of C8H18N2O .

Synthesis Analysis

The synthesis of morpholines, which includes this compound, has been a subject of interest due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H18N2O . The InChI Code for this compound is 1S/C8H18N2O/c1-2-8(9)7-10-3-5-11-6-4-10/h8H,2-7,9H2,1H3 .Aplicaciones Científicas De Investigación

Neurokinin-1 Receptor Antagonist

- Context: Research has explored compounds like 1-Morpholin-4-ylmethyl-propylamine for their potential as neurokinin-1 receptor antagonists. This is particularly relevant in developing treatments for conditions like emesis (nausea and vomiting) and depression.

- Study: One study described a water-soluble neurokinin-1 receptor antagonist, highlighting its efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Green Polymerization

- Context: The green polymerization of derivatives of Morpholin-4-ylmethyl-propylamine has been a subject of interest, particularly in producing environmentally friendly polymers.

- Study: A study reported the synthesis and cationic polymerization of a new monomer, 4-(oxiran-2-ylmethyl)morpholine, using an activated smectite clay catalyst (Seghier & Belbachir, 2016).

Chemical Synthesis and Reactions

- Context: The compound and its derivatives have been studied for their roles in various chemical reactions, contributing to the synthesis of new chemical entities.

- Study Examples:

- Research on novel rearrangements of an N-oxide degradate formed from the oxidation of a morpholine acetal substance P antagonist (Zhao et al., 2004).

- Development of efficient synthesis methods for compounds involving Morpholin-4-ylmethyl derivatives (Genç & Servi, 2005).

Pharmaceutical Applications

- Context: Derivatives of this compound have been synthesized and evaluated for various pharmacological activities.

- Study Example: A study discussed the synthesis and pharmacological evaluation of Schiff bases of 4-(2-Aminophenyl)-Morpholines, which displayed significant analgesic, antiinflammatory, and antimicrobial activities (Panneerselvam et al., 2009).

Spectral and Structural Analysis

- Context: Understanding the structural and spectral properties of Morpholin-4-ylmethyl-propylamine derivatives is crucial for various scientific applications.

- Study Example: Structural and spectral analysis of a Mannich base, 3-(Morpholin-4-ylmethyl)-1,3-Benzothiazole-2-Thione, has been conducted, providing insights into its molecular structure and interactions (Franklin et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

1-morpholin-4-ylbutan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-8(9)7-10-3-5-11-6-4-10/h8H,2-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMLSYDTXOCXOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1CCOCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537171.png)

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2537175.png)

![N-(2-Cyclohexyl-2-hydroxyethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2537179.png)

![N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2537181.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2537185.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2537187.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2537189.png)

![6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2537190.png)